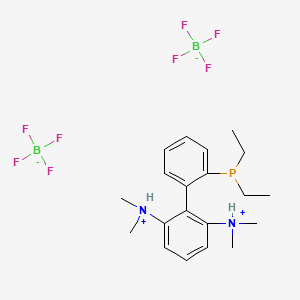
2-Diethylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl di(hydrogen tetrafluoroborate) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD29037152 is a chemical compound with the molecular formula C20H31B2F8N2P. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Analyse Des Réactions Chimiques
MFCD29037152 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
MFCD29037152 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial products due to its unique chemical properties
Mécanisme D'action
The mechanism of action of MFCD29037152 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Propriétés
Formule moléculaire |
C20H31B2F8N2P |
|---|---|
Poids moléculaire |
504.1 g/mol |
Nom IUPAC |
[2-(2-diethylphosphanylphenyl)-3-(dimethylazaniumyl)phenyl]-dimethylazanium;ditetrafluoroborate |
InChI |
InChI=1S/C20H29N2P.2BF4/c1-7-23(8-2)19-15-10-9-12-16(19)20-17(21(3)4)13-11-14-18(20)22(5)6;2*2-1(3,4)5/h9-15H,7-8H2,1-6H3;;/q;2*-1/p+2 |
Clé InChI |
AYSZXLGEMZIDEK-UHFFFAOYSA-P |
SMILES canonique |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CCP(CC)C1=CC=CC=C1C2=C(C=CC=C2[NH+](C)C)[NH+](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


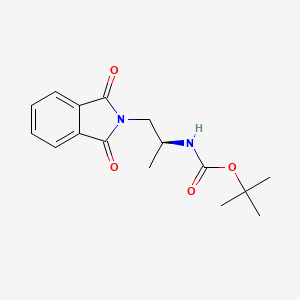
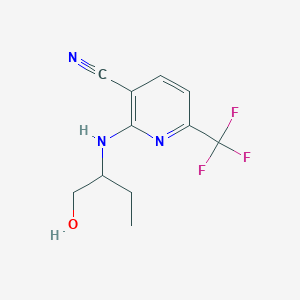
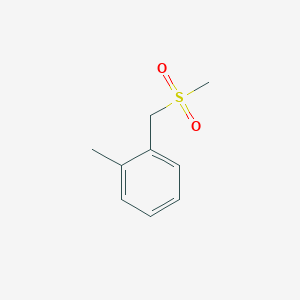
![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)

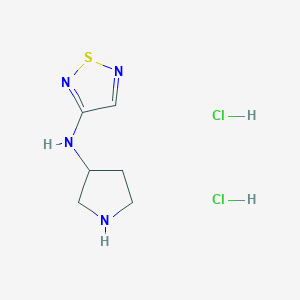
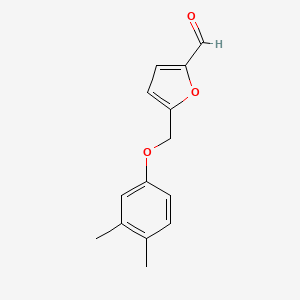

![3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)
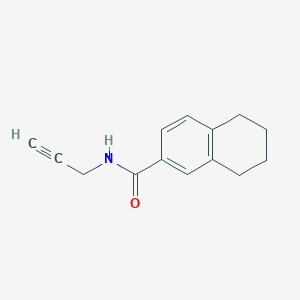
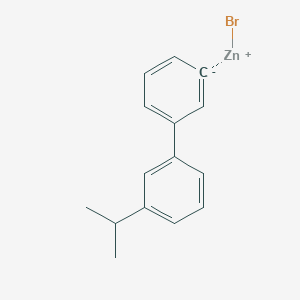
![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)
![Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)

